molecular formula C13H12Cl3NO3S B5235475 2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide

2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B5235475
M. Wt: 368.7 g/mol
InChI Key: LKHBVNPCQBGQIO-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a trichloromethyl group, a dioxothiophene ring, and a methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the dioxothiophene ring: This can be achieved by the oxidation of a thiophene derivative using an oxidizing agent such as hydrogen peroxide or a peracid.

    Introduction of the trichloromethyl group: This step involves the chlorination of an acetamide precursor using reagents like trichloromethyl chloroformate.

    Coupling with the methylphenyl group: The final step involves the coupling of the trichloromethylated acetamide with a methylphenyl derivative under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dichloromethyl or monochloromethyl derivatives.

    Substitution: Amine or thiol-substituted derivatives.

Scientific Research Applications

2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group and the dioxothiophene ring are key structural features that enable the compound to bind to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trichloro-N-(2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide: Lacks the dioxo group, leading to different chemical properties.

    2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring, affecting its biological activity.

Uniqueness

2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide is unique due to the combination of the trichloromethyl group, dioxothiophene ring, and methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3NO3S/c1-9-2-4-10(5-3-9)17(12(18)13(14,15)16)11-6-7-21(19,20)8-11/h2-7,11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHBVNPCQBGQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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